
Diethyl malonate-1,3-13C2
Overview
Description
Diethyl malonate-1,3-13C2 (CAS: 77386-82-4) is a stable isotope-labeled derivative of diethyl malonate (CAS: 105-53-3), where carbon-13 isotopes replace natural carbon at the 1 and 3 positions of the malonate backbone. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 163.15 g/mol (isotopically adjusted) . This compound is synthesized to ≥99 atom% 13C purity, making it a critical tool in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotope dilution mass spectrometry (IDMS) . The 13C labeling enables precise tracking of specific carbon atoms in biochemical pathways, such as the citric acid cycle or lipid metabolism, without altering the compound’s inherent reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl malonate-1,3-13C2 can be synthesized through the esterification of malonic acid-1,3-13C2 with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by continuous distillation units for purification. The use of automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Alkylation Reactions
Mechanism : The methylene group between the two ester functionalities is highly acidic (pKa ≈ 16–18), allowing deprotonation by strong bases (e.g., sodium ethoxide) to form a nucleophilic enolate ion . This enolate reacts with alkyl halides (e.g., methyl bromide) or alkenes to form alkylated malonates.
Reagents and Conditions :
- Base: Sodium ethoxide (NaOEt) in ethanol .
- Electrophile: Alkyl halides (RX) or alkenes .
- Temperature: Room temperature or mild heating .
Products : Alkylated diethyl malonates, which upon hydrolysis and decarboxylation yield substituted acetic acids .
Example :
Reaction with methyl bromide produces diethyl 2-methylmalonate, a precursor for substituted acetic acids .
Hydrolysis and Decarboxylation
Mechanism : Under acidic or basic conditions, the ester groups hydrolyze to form malonic acid-1,3-13C2, which undergoes decarboxylation upon heating to yield acetic acid derivatives .
Reagents and Conditions :
- Hydrolysis: Aqueous HCl or NaOH .
- Decarboxylation: Heating (200–300°C) with catalytic acid (e.g., H2SO4) .
Products : Acetic acid derivatives, retaining the carbon-13 labels for metabolic tracing .
Example :
Hydrolysis of diethyl malonate-1,3-13C2 followed by decarboxylation produces acetic acid-1,3-13C2 .
Claisen Condensation
Mechanism : The enolate ion reacts with aldehydes or ketones to form α,β-unsaturated ketones via a conjugate addition-elimination pathway .
Reagents and Conditions :
Products : α,β-Unsaturated carbonyl compounds with retained carbon-13 labels .
Example :
Condensation with benzaldehyde yields diethyl (E)-cinnamate-1,3-13C2 .
Metabolic Tracing
The carbon-13 labels enable tracking of carbon atom incorporation into biological molecules. For instance:
- Fatty Acid Synthesis : Labeled malonate is used to study the synthesis of 13C-labeled fatty acids .
- Neurotoxicity Studies : Diethyl malonate derivatives have been linked to neurotransmitter modulation, with isotopic labeling aiding in mechanistic elucidation.
Data Table: Reaction Comparison
Key Research Findings
- Reaction Pathway Analysis : The enolate intermediate's stability is critical for alkylation efficiency. Studies using isotopic labeling reveal that the methylene group's acidity drives nucleophilic reactivity .
- Thermochemical Data : NIST thermochemical data confirm the compound's stability, with a heat of combustion of -3,170 kJ/mol .
- Biological Interactions : Derivatives of this compound have been implicated in neurotransmitter modulation, with isotopic labeling aiding in mechanistic studies.
Scientific Research Applications
Scientific Research Applications
Diethyl malonate-1,3-13C2 is employed across various disciplines, including:
1. Organic Synthesis:
- Serves as a precursor for synthesizing complex organic molecules.
- Used in the synthesis of pharmaceuticals and agrochemicals.
2. Metabolic Studies:
- Facilitates tracing the incorporation of carbon atoms into metabolic pathways.
- Provides insights into energy production processes and metabolic fluxes.
3. Pharmacological Research:
- Aids in the development of labeled pharmaceuticals for tracking drug metabolism.
- Used in imaging studies to understand drug distribution in biological systems.
4. Industrial Applications:
- Applied in producing labeled compounds for industrial processes.
- Utilized in the synthesis of polymers and coatings.
Case Studies
Case Study 1: Metabolic Tracing in Fatty Acid Synthesis
A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic pathways and energy production processes.
Case Study 2: Neurotoxicity Mechanisms
Research indicated that administering diethyl malonate alongside MDMA resulted in significant long-term toxicity to serotonin neurons in rats. The study revealed that diethyl malonate influences neurotransmitter dynamics, showcasing its potential implications in neuropharmacology.
Mechanism of Action
The mechanism of action of diethyl malonate-1,3-13C2 involves its conversion to the enolate ion, which then participates in various nucleophilic substitution reactions. The carbon-13 isotope allows for the tracking of these reactions using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Isotopic Variants of Diethyl Malonate
Diethyl malonate-1,3-13C2 belongs to a family of 13C-labeled analogs distinguished by isotopic substitution patterns:
Compound Name | Labeling Positions | CAS Number | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
Diethyl malonate-2-13C | C2 position | 67035-94-3 | 162.14 | Studies requiring single-carbon tracing |
This compound | C1 and C3 | 77386-82-4 | 163.15 | Dual-carbon metabolic flux analysis |
Diethyl malonate-1,2,3-13C3 | C1, C2, and C3 | 53051-81-3 | 164.15 | Comprehensive pathway mapping in in vivo models |
Key Differences :
- Sensitivity in Tracing : The 1,3-13C2 variant allows simultaneous tracking of two carbons in symmetrical metabolic intermediates (e.g., citrate or glutamate), whereas single-labeled variants (e.g., 2-13C) are optimal for probing asymmetric reactions .
- Synthetic Complexity : Full 13C3 labeling (1,2,3-13C3) requires multi-step isotopic incorporation, increasing production costs compared to 1,3-13C2 .
Comparison with Structural Analogs
Dimethyl Malonate (CAS: 108-59-8)
Dimethyl malonate, a methyl-ester analog, shares the malonate core but differs in ester groups and physical properties:
Property | This compound | Dimethyl Malonate |
---|---|---|
Molecular Formula | C₇H₁₂O₄ | C₅H₈O₄ |
Molecular Weight | 163.15 g/mol | 132.11 g/mol |
Boiling Point | 199°C | 181°C |
Key Applications | Isotopic metabolic probes | Organic synthesis, fragrances |
Functional Differences :
- Reactivity : Diethyl malonate’s ethyl groups confer higher steric bulk, slowing hydrolysis rates compared to dimethyl malonate, which is more reactive in nucleophilic substitutions .
- Volatility : Dimethyl malonate’s lower molecular weight increases volatility, limiting its utility in long-term in vivo studies compared to diethyl derivatives .
Diethyl Carbonate (CAS: 105-58-8) and Diethyl Fumarate
These diethyl esters differ in backbone structure and applications:
Compound | Backbone Structure | Primary Use |
---|---|---|
This compound | Malonic acid | Metabolic tracing, malonic ester synthesis |
Diethyl carbonate | Carbonic acid | Solvent, transesterification agent |
Diethyl fumarate | Fumaric acid | Polymer production, drug delivery |
Metabolic Relevance : Unlike diethyl carbonate or fumarate, this compound directly integrates into central carbon metabolism via decarboxylation to acetyl-CoA, enabling real-time monitoring of Krebs cycle activity .
Commercial Availability and Specifications
This compound is commercially available from suppliers like Shanghai Lai Ang Biotechnology (Product Code: IC 3249) and Aladdin Scientific (CAS: 77386-82-4), typically sold in 0.5 g increments at ≥99% isotopic purity .
Biological Activity
Diethyl malonate-1,3-13C2 is a stable isotopic variant of diethyl malonate, where two carbon atoms are labeled with the carbon-13 isotope. This compound has garnered attention in various scientific fields due to its unique properties and applications in organic synthesis, metabolic studies, and pharmacology. While diethyl malonate itself is not primarily known for significant biological activity, its derivatives and isotopically labeled forms have been explored for their interactions with biological systems and their utility in tracing metabolic pathways.
This compound has the following chemical characteristics:
- Molecular Formula : C7H12O4
- Molecular Weight : 162.15 g/mol
- Appearance : Colorless liquid with an apple-like odor
- Isotopic Labeling : Carbon atoms at positions 1 and 3 are enriched with carbon-13
Applications in Research
This compound is utilized in various research contexts:
- Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Metabolic Studies : The carbon-13 labeling allows researchers to trace the incorporation and transformation of carbon atoms in biological systems, providing insights into metabolic pathways.
- Pharmacological Research : Its derivatives are involved in the synthesis of compounds with potential sedative properties, such as barbiturates.
Case Study 1: Neurotoxicity Mechanisms
A study demonstrated that the administration of malonate alongside MDMA led to significant long-term toxicity to serotonin neurons in rats. The mechanism involved enhanced dopamine release due to the combined effects of both substances, indicating that diethyl malonate can influence neurotransmitter dynamics in the brain .
Case Study 2: Metabolic Tracing
Research utilizing this compound for tracing metabolic pathways showed how variations in reaction conditions could affect the outcomes of reactions involving this compound. The isotopic labeling provided valuable insights into synthetic methodologies and mechanistic pathways that are not available with non-labeled counterparts.
Data Table: Comparison of Malonate Derivatives
Compound | Molecular Formula | Biological Activity |
---|---|---|
Diethyl Malonate | C7H12O4 | Inhibitor of succinate dehydrogenase |
This compound | C7H12O4 | Used for metabolic tracing; potential neurotoxicity |
Methyl Malonate | C5H8O4 | Different reactivity patterns; less studied |
Ethyl Acetoacetate | C6H10O3 | Used in Claisen condensation reactions |
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization methods for Diethyl Malonate-1,3-13C2 in isotopic labeling studies?
- Methodology : Synthesis typically involves using <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-enriched malonic acid or ethyl chloroformate) under controlled esterification conditions. Purification is achieved via fractional distillation or column chromatography, guided by density (1.055 g/cm³ at 20°C) and solubility (20.8 g/L in water) . Characterization employs <sup>13</sup>C NMR to confirm isotopic enrichment at positions 1 and 3, supplemented by mass spectrometry (MS) to verify purity (>99 atom% <sup>13</sup>C) .
Q. How is Diethyl Malonate-1,3-13C2 utilized in Claisen condensation and alkylation reactions?
- Mechanistic Insight : The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. Alkylation with electrophiles (e.g., alkyl halides) proceeds under basic conditions (e.g., NaH or LDA). Isotopic labeling allows tracking of carbon migration in reaction intermediates using <sup>13</sup>C NMR . Reaction optimization requires solvent selection (e.g., THF or DMF) and temperature control to minimize side reactions .
Advanced Research Questions
Q. How do isotopic (<sup>13</sup>C) labels at positions 1 and 3 influence reaction kinetics or regioselectivity in malonate-derived syntheses?
- Isotopic Effects : Kinetic isotope effects (KIEs) may alter reaction rates due to differences in bond vibrational energies between <sup>12</sup>C and <sup>13</sup>C. For example, in nucleophilic substitutions, <sup>13</sup>C labeling at the reactive center can slow reaction rates by ~1–5%. Regioselectivity shifts are analyzed via comparative <sup>13</sup>C NMR studies of labeled vs. unlabeled products .
Properties
IUPAC Name |
diethyl (1,3-13C2)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480028 | |
Record name | Diethyl malonate-1,3-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77386-82-4 | |
Record name | Diethyl malonate-1,3-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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